2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Vue d'ensemble

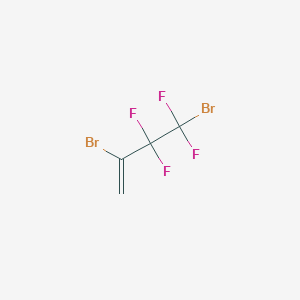

Description

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is an organobromine and organofluorine compound with the molecular formula C4H2Br2F4. This compound is characterized by the presence of two bromine atoms and four fluorine atoms attached to a butene backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene typically involves the bromination and fluorination of butene derivatives. One common method includes the reaction of 3,3,4,4-tetrafluorobut-1-ene with bromine under controlled conditions to introduce the bromine atoms at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive bromine and fluorine gases. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides and halogens, to form new derivatives.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Addition Reactions: Hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., chlorine) in non-polar solvents.

Elimination Reactions: Strong bases like sodium ethoxide in ethanol.

Major Products Formed:

- Substituted butenes or butanes depending on the nucleophile used.

- Halogenated derivatives from addition reactions.

- Alkenes or alkynes from elimination reactions.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic compounds. The bromine atoms can act as leaving groups in substitution reactions, facilitating the introduction of other functional groups into the molecule .

Reactions and Mechanisms

The compound can participate in nucleophilic substitutions and eliminations due to the electrophilic nature of the bromine atoms. Additionally, the fluorine atoms can influence the electronic properties of the molecule, enhancing its reactivity towards certain reagents.

Material Science

Fluorinated Polymers Development

In material science, this compound is utilized in the synthesis of fluorinated polymers. These materials exhibit unique properties such as high thermal stability and chemical resistance. The incorporation of fluorinated compounds often leads to materials that are less prone to degradation under harsh conditions .

Applications in Coatings and Sealants

Fluorinated polymers derived from this compound are used in coatings and sealants due to their excellent weather resistance and low surface energy. This makes them ideal for applications in harsh environments where durability is critical.

Medicinal Chemistry

Synthesis of Pharmaceuticals

In medicinal chemistry, this compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure can enhance biological activity and selectivity of drug candidates .

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. Studies have shown that modifying the structure can lead to compounds with improved efficacy against specific viral targets.

Environmental Chemistry

Behavior and Degradation Studies

The compound is also significant in environmental chemistry for studying the behavior and degradation pathways of halogenated organic compounds. Understanding how such compounds break down in various environments helps assess their ecological impact and informs regulatory measures .

Case Study: Persistence in the Environment

Research indicates that compounds like this compound can persist in the environment due to their stable halogenated structure. Studies focus on their degradation products and potential toxicity to ecosystems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex organic molecules; participates in nucleophilic reactions. |

| Material Science | Important for developing fluorinated polymers with high thermal stability and chemical resistance. |

| Medicinal Chemistry | Serves as an intermediate in pharmaceuticals; potential antiviral agents derived from it. |

| Environmental Chemistry | Studied for behavior and degradation; assesses ecological impact of halogenated compounds. |

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atoms can act as leaving groups in substitution reactions, while the fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The compound can interact with various molecular targets and pathways depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

4-Bromo-3,3,4,4-tetrafluorobut-1-ene: Similar structure but with only one bromine atom.

3,3,4,4-Tetrafluorobut-1-ene: Lacks the bromine atoms, making it less reactive in substitution reactions.

2,4-Dibromo-3,3,4,4-tetrafluorobutane: Saturated analogue with different reactivity.

Uniqueness: 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields .

Activité Biologique

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is an organobromine and organofluorine compound with the molecular formula and a molecular weight of approximately 285.86 g/mol. This compound is characterized by its highly reactive nature due to the presence of two bromine atoms and four fluorine atoms attached to a butene backbone. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological studies.

Synthesis and Properties

The synthesis of this compound typically involves the bromination and fluorination of butene derivatives. Industrial methods often utilize large-scale bromination and fluorination processes to ensure high yield and purity. The compound's structure contributes to its reactivity, allowing it to act as a reactive intermediate in various synthetic pathways.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a synthetic intermediate for biologically active compounds. Its ability to undergo diverse transformations enables interactions with biological systems that can influence biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

- Reactivity with Biomolecules : The compound can react with nucleophiles such as amino acids and nucleotides, potentially leading to modifications that affect protein function or gene expression.

- Synthesis of Fluorinated Compounds : It is utilized in synthesizing fluorinated sugars and other biologically active materials that may exhibit antimicrobial or anticancer properties.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Fluorinated Sugars : Research indicates that derivatives synthesized from this compound can mimic natural sugars and may be used in drug design to enhance bioavailability or specificity towards biological targets.

- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents .

- Cancer Research : Preliminary studies indicate that certain fluorinated compounds derived from this compound exhibit cytotoxic effects on cancer cell lines. The mechanisms are believed to involve disruption of cellular processes through reactive intermediates formed during metabolism .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHBOFCBOXQOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)Br)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371606 | |

| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-58-3 | |

| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.